molecular formula C12H17ClN2O3S B4629271 4-CHLORO-N'~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE

4-CHLORO-N'~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE

Cat. No.: B4629271
M. Wt: 304.79 g/mol
InChI Key: JBYJAFGEMMSTPB-UHFFFAOYSA-N
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Description

4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE is an organic compound with a complex structure that includes a benzene ring, a sulfonohydrazide group, and a hexanoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of 4-chlorobenzenesulfonohydrazide with hexanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to amines or other reduced forms.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydroxide (NaOH), and an appropriate nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonohydrazide group can form strong hydrogen bonds with active sites on enzymes, inhibiting their activity. Additionally, the hexanoyl chain can interact with hydrophobic regions of proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-isopropylaniline
  • 4-Chloro-N’-{(E)-[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide
  • 4-Chloro-N(1)-ethyl-1,3-benzenedisulfonamide

Uniqueness

4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonohydrazide group and a hexanoyl chain allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonylhexanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c1-2-3-4-5-12(16)14-15-19(17,18)11-8-6-10(13)7-9-11/h6-9,15H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYJAFGEMMSTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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